molecular formula C12H15N3O B12148943 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

Cat. No.: B12148943
M. Wt: 217.27 g/mol
InChI Key: ORHFAVJIUVVIMO-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is a chemical compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the amine and methyl groups. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the 1,2,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of pathogens by interfering with their metabolic pathways or cellular structures. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group, oxadiazole ring, and amine functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

2-methyl-1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-amine

InChI

InChI=1S/C12H15N3O/c1-8(2)10(13)12-14-11(15-16-12)9-6-4-3-5-7-9/h3-8,10H,13H2,1-2H3

InChI Key

ORHFAVJIUVVIMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC(=NO1)C2=CC=CC=C2)N

Origin of Product

United States

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